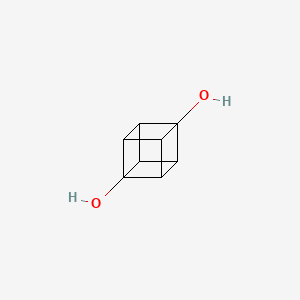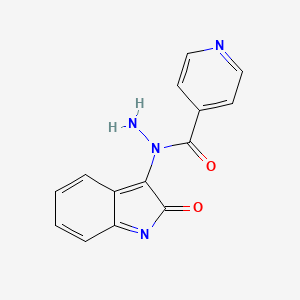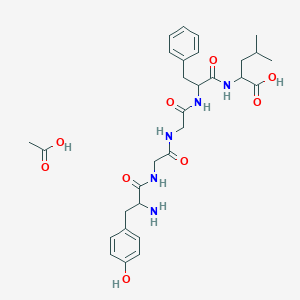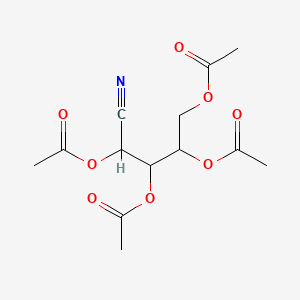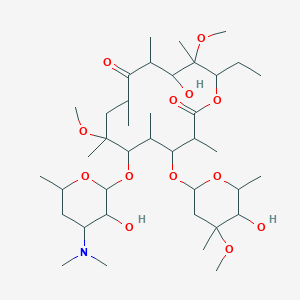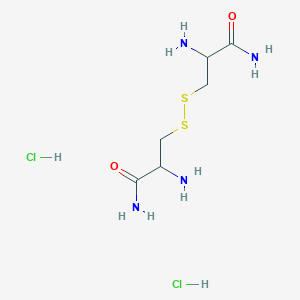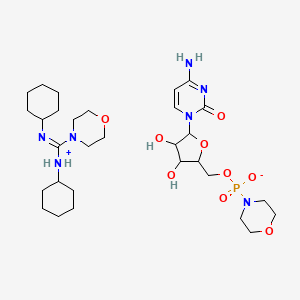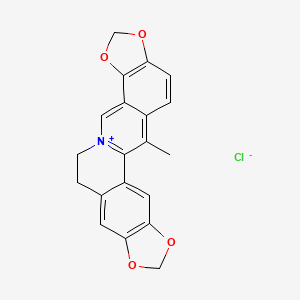
Corysamine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corysamine chloride, also known as Corysamine hydrochloride, is an alkaloid compound with the chemical formula C20H16ClNO4 and a molecular weight of 369.8 g/mol . It appears as a white crystalline solid and is soluble in water, alcohol, and ether . This compound is derived from the rhizomes of Corydalis edulis and is known for its biological activities .
準備方法
The preparation of Corysamine chloride is relatively complex. A commonly used method involves the extraction and purification of Corydalis plant extracts. The process includes:
Extraction: The rhizomes of Corydalis edulis are pretreated using suitable extraction methods.
Purification: The extract undergoes solvent extraction and separation to obtain a higher purity of the Corydalis plant extract.
Crystallization: The purified extract is then crystallized, dried, and further purified to yield this compound
化学反応の分析
Corysamine chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include ethanol, chloroform, dichloromethane, and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Corysamine chloride has several scientific research applications, including:
作用機序
Corysamine chloride exerts its effects by interacting with DNA structures, particularly G-quadruplexes. These interactions can inhibit DNA synthesis and proteosynthesis, affecting various biological pathways . The compound’s ability to bind selectively to G-quadruplexes makes it a potential candidate for anti-cancer research .
類似化合物との比較
Corysamine chloride is similar to other alkaloids such as coptisine and stylopine. it is unique in its selective binding to G-quadruplex DNA structures, whereas tetrahydroprotoberberine alkaloid stylopine does not interact with any DNA . Other similar compounds include jatrorrhizine, epiberberine, columbamine, and berberine .
特性
分子式 |
C20H16ClNO4 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride |
InChI |
InChI=1S/C20H16NO4.ClH/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21;/h2-3,6-8H,4-5,9-10H2,1H3;1H/q+1;/p-1 |
InChIキー |
WMUNRKMYZOSRSH-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


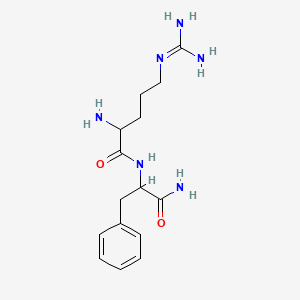
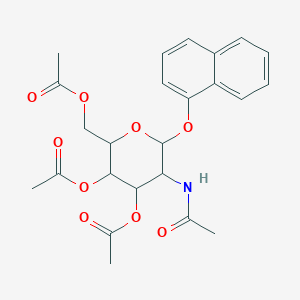
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)
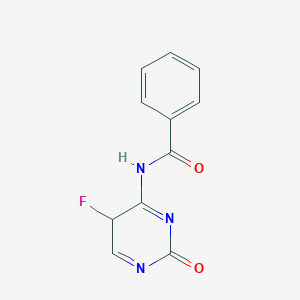
![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
